![molecular formula C15H21N3O B6440055 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549011-95-0](/img/structure/B6440055.png)

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

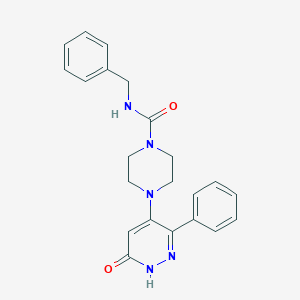

The compound you mentioned seems to be a complex organic molecule that contains several functional groups. It includes a cyclohexene ring, a carbonyl group, an azetidine ring, a methyl group, and a pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene and azetidine rings would provide a cyclic structure, while the carbonyl group, methyl group, and pyrazole ring would add additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all influence its properties .Scientific Research Applications

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been studied for its potential to act as an anti-inflammatory, anti-microbial, and anti-cancer agent. In addition, this compound has also been investigated for its potential to act as a drug delivery system and for its ability to modulate the activity of various enzymes and proteins. This compound has been studied for its potential to inhibit the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor α. This compound has also been studied for its ability to inhibit the growth of various cancer cell lines. In addition, this compound has been studied for its ability to modulate the activity of various enzymes and proteins, including the enzymes cyclooxygenase-2, inducible nitric oxide synthase, and matrix metalloproteinases.

Mechanism of Action

The mechanism of action of 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is not completely understood. However, it is thought to act by modulating the activity of various enzymes and proteins. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor α. In addition, this compound has been shown to inhibit the growth of various cancer cell lines. This compound has also been shown to modulate the activity of various enzymes and proteins, including the enzymes cyclooxygenase-2, inducible nitric oxide synthase, and matrix metalloproteinases.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor α. In addition, this compound has been shown to inhibit the growth of various cancer cell lines. This compound has also been shown to modulate the activity of various enzymes and proteins, including the enzymes cyclooxygenase-2, inducible nitric oxide synthase, and matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole in laboratory experiments include its ease of synthesis, its ability to modulate the activity of various enzymes and proteins, and its potential to act as an anti-inflammatory, anti-microbial, and anti-cancer agent. The limitations of using this compound in laboratory experiments include its lack of selectivity for specific enzymes and proteins, its potential to cause side effects, and its limited availability.

Future Directions

The potential future directions for 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole include further research into its mechanism of action, its potential to act as a drug delivery system, and its potential to modulate the activity of specific enzymes and proteins. In addition, further research is needed to determine the potential side effects of this compound and to develop strategies to reduce or eliminate these side effects. Additionally, further research is needed to investigate the potential of this compound to act as an anti-inflammatory, anti-microbial, and anti-cancer agent. Finally, further research is needed to investigate the potential of this compound to act as a drug delivery system and to develop strategies to optimize its delivery to target tissues.

Synthesis Methods

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can be synthesized using a two-step process. The first step involves the reaction of cyclohex-3-ene-1-carbonyl chloride with azetidine-3-carboxylic acid in the presence of triethylamine. This reaction yields a 1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl ester. The second step involves the reaction of this ester with 4-methyl-1H-pyrazole in the presence of triethylamine. This reaction yields this compound. The synthesis of this compound has been reported to be both simple and efficient.

properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-12-7-16-18(8-12)11-13-9-17(10-13)15(19)14-5-3-2-4-6-14/h2-3,7-8,13-14H,4-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUUDODLYYGTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-N,6-dimethyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6439984.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide](/img/structure/B6439987.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6439996.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide](/img/structure/B6440001.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6440009.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6440020.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6440027.png)

![2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6440030.png)

![5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B6440044.png)

![1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one](/img/structure/B6440049.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B6440061.png)

![2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6440075.png)

![N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6440083.png)